BenchChemオンラインストアへようこそ!

ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate

Lipophilicity clogP Physicochemical profiling

Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate (CAS 1206996-40-8) is a synthetic small molecule (C21H22N2O2S, MW 366.48) belonging to the 1,5-diarylimidazole class, featuring a symmetrical 1,5-di-p-tolyl substitution pattern on the imidazole core and an ethyl thioacetate moiety at the C-2 position. The compound is commercially available at 95%+ purity from multiple suppliers and is catalogued in screening collections such as ZINC (ZINC3531796) and the European Chemical Biology Database (EOS18774), where its calculated physicochemical properties include a clogP of 3.77, topological polar surface area of 42.31 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C21H22N2O2S
Molecular Weight 366.48
CAS No. 1206996-40-8
Cat. No. B2545312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate
CAS1206996-40-8
Molecular FormulaC21H22N2O2S
Molecular Weight366.48
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
InChIInChI=1S/C21H22N2O2S/c1-4-25-20(24)14-26-21-22-13-19(17-9-5-15(2)6-10-17)23(21)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3
InChIKeyDNCXYDWLYOLSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate (CAS 1206996-40-8): A Structurally Defined 1,5-Diarylimidazole Thioacetate Building Block for Procurement


Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate (CAS 1206996-40-8) is a synthetic small molecule (C21H22N2O2S, MW 366.48) belonging to the 1,5-diarylimidazole class, featuring a symmetrical 1,5-di-p-tolyl substitution pattern on the imidazole core and an ethyl thioacetate moiety at the C-2 position . The compound is commercially available at 95%+ purity from multiple suppliers and is catalogued in screening collections such as ZINC (ZINC3531796) and the European Chemical Biology Database (EOS18774), where its calculated physicochemical properties include a clogP of 3.77, topological polar surface area of 42.31 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1][2]. This compound serves as a versatile building block within the broader 1,5-diarylimidazole scaffold family, which has been explored for COX-2 inhibition, HIV-1 reverse transcriptase inhibition, and antimicrobial applications [3].

Why Generic Substitution Fails for Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate (CAS 1206996-40-8): Structural Determinants That Preclude Simple Interchange with Close Analogs


Compounds within the 1,5-diarylimidazole thioacetate/acetamide family cannot be assumed to be functionally interchangeable. The COX-2 inhibitory activity of this scaffold class is exquisitely sensitive to the nature and position of aryl substituents: Navidpour et al. (2007) demonstrated that replacing the 4-methylsulfonylphenyl group at C-5 with alternative aryl groups or altering the C-2 alkylthio substituent from SMe to SEt produced IC50 variations spanning orders of magnitude [1]. Similarly, the HIV-1 NNRTI activity of imidazole thioacetanilides reported by Zhan et al. (2009) showed that the most potent compound (4a5, EC50 = 0.18 μM) was over 10-fold more active than the lead compound L1 (EC50 = 2.053 μM) based solely on aryl substitution pattern changes [2]. For the target compound, the symmetrical 1,5-di-p-tolyl configuration and ethyl ester terminus create a unique combination of lipophilicity (clogP 3.77), hydrogen bonding capacity (HBD = 0, HBA = 4), and steric profile that differs measurably from its amide, positional isomer, unsubstituted phenyl, and simple thioether analogs, each of which presents distinct physicochemical and potential pharmacodynamic properties that preclude reliable cross-substitution without experimental validation [3].

Quantitative Differentiation Evidence: Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate (CAS 1206996-40-8) Versus Closest Analogs


Calculated Lipophilicity (clogP) Comparison: Ethyl Ester vs. Amide Analog Determines Membrane Partitioning Propensity

The target compound (ethyl ester) exhibits a calculated logP (clogP) of 3.77, which is 0.18 log units higher than its direct amide analog 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207008-06-7, clogP 3.59) [1][2]. This difference, while modest in absolute terms, reflects the replacement of the polar primary amide group (-CONH2) with an ethyl ester (-COOEt), which eliminates hydrogen bond donor capacity (HBD: 0 vs. 1 for the amide, if the amide NH2 is considered) and reduces topological polar surface area (TPSA: 42.31 Ų for ester vs. approximately 55–75 Ų estimated for the amide) [1]. In contrast, the unsubstituted diphenyl analog ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate (CAS 1207039-87-9) shows a higher clogP of 4.14, likely due to the absence of the two p-methyl groups that contribute polarizable surface area [3]. These differences are relevant because logP shifts of ≥0.5 units are generally considered significant for membrane permeability and tissue distribution in the context of lead optimization [4].

Lipophilicity clogP Physicochemical profiling ADME prediction

Hydrogen Bond Donor Capacity: Zero HBD Differentiates Ethyl Ester from Amide-Containing Analogs for Crystallography and Biophysical Assays

The target compound possesses zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4), as recorded in the ECBD database [1]. This profile is a direct consequence of the ethyl ester terminus (-COOEt), which lacks the -NH2 group present in the primary amide analog 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207008-06-7, C19H19N3OS). The amide analog, by virtue of its -CONH2 group, introduces at least one hydrogen bond donor, which increases TPSA and alters crystal packing behavior. The zero HBD profile of the target compound renders it more suitable for applications where hydrogen bond donor interactions are undesirable, such as in certain co-crystallization experiments, anhydrous organic reactions, or when serving as a negative control for hydrogen-bond-dependent target engagement [2]. The simple thioether analog 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole (CAS 1207038-63-8, C19H20N2S, MW 308.4) lacks the ester carbonyl entirely, resulting in only 2 HBA and fundamentally different solubility characteristics .

Hydrogen bonding TPSA Crystallography Biophysical screening

Symmetrical 1,5-Di-p-tolyl Substitution Pattern: Structural Differentiation from Positional Isomer with o-Tolyl at N-1

The target compound features a symmetrical 1,5-di-p-tolyl substitution pattern, where both aryl rings bear a methyl group at the para position. Its closest positional isomer, ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207024-28-9), replaces the N-1 p-tolyl with an o-tolyl group, introducing steric hindrance and altering the conformational landscape around the N-1 aryl-imidazole bond . The symmetrical p-tolyl arrangement of the target compound provides a more predictable molecular shape with reduced conformational complexity compared to the o-tolyl isomer, where the ortho-methyl group restricts rotation around the N-aryl bond. This symmetry may be advantageous in structure-based drug design where a well-defined binding pose is sought, or in chemical biology applications where consistent molecular recognition is required [1]. Both compounds share the same molecular formula (C21H22N2O2S) and molecular weight (366.48), making them isomeric but not functionally equivalent.

Regioisomerism Symmetry Conformational analysis SAR

Class-Level SAR Evidence: Sensitivity of 1,5-Diarylimidazole COX-2 Inhibition to Aryl Substitution and C-2 Alkylthio Group Variation

The 1,5-diarylimidazole scaffold has been extensively validated as a privileged template for selective COX-2 inhibition. Navidpour et al. (2007) reported that compound 11g (1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole) achieved COX-2 IC50 = 0.43 μM with no COX-1 inhibition up to 25 μM, comparable to celecoxib (COX-2 IC50 = 0.21 μM) [1]. Critically, within this series, changing the C-2 substituent from SMe to SEt, or altering the aryl substitution pattern, produced dramatic shifts in potency and selectivity. Tuyen et al. (2005) further demonstrated that among 1,5-diarylimidazoles, only those bearing a 4-methylsulfonylphenyl group showed strong COX-2 inhibitory activity, while most other diaryl combinations exhibited little to low inhibition, underscoring the non-interchangeability of aryl substituents within this scaffold class [2]. The target compound, lacking the critical 4-methylsulfonylphenyl group at C-5, would not be expected to exhibit the same COX-2 inhibitory profile as the potent analogs, but its symmetrical di-p-tolyl configuration may confer distinct properties in other target contexts, as evidenced by the HIV-1 NNRTI activity observed for structurally related imidazole thioacetanilides [3].

COX-2 inhibition Structure-activity relationship Diarylimidazole Anti-inflammatory

Chemical Stability and Synthetic Tractability: Ethyl Ester as a Versatile Intermediate for Further Derivatization

The ethyl ester moiety of the target compound serves as a chemically tractable functional group that can be hydrolyzed to the corresponding carboxylic acid under mild basic conditions, or transesterified to access other ester variants, providing a synthetic entry point that is not available with the amide analog (CAS 1207008-06-7) or the simple thioether (CAS 1207038-63-8) . This feature is particularly valuable in medicinal chemistry campaigns where the free carboxylic acid may be required for salt formation, improved aqueous solubility, or as a conjugation handle. The amide analog, by contrast, requires more forcing conditions for hydrolysis and offers different reactivity. The thioether analog lacks the ester functionality entirely, precluding carboxylate-based modifications. Additionally, the target compound's ethyl ester group contributes to its calculated clogP of 3.77, positioning it favorably within Lipinski's Rule of Five space (MW < 500, clogP < 5, HBD < 5, HBA < 10) with zero violations [1].

Synthetic chemistry Prodrug design Ester hydrolysis Derivatization

GPR35 Screening Result: Negative Activity Provides a Defined Selectivity Baseline

The target compound was tested in a primary GPR35 antagonism assay and found to be inactive [1]. While a single negative result does not constitute broad selectivity profiling, it provides a concrete data point that distinguishes this compound from imidazole derivatives known to modulate GPR35 or related GPCRs. The absence of GPR35 activity may be relevant for researchers screening this compound in phenotypic assays where GPR35-mediated effects could confound interpretation. No such screening data is publicly available for the amide analog or the positional isomer, making this one of the few experimentally determined biological datapoints available for the target compound [1].

GPR35 GPCR screening Selectivity Off-target profiling

Recommended Application Scenarios for Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate (CAS 1206996-40-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring a Symmetrical 1,5-Diarylimidazole Scaffold with an Ester Hydrolysis Handle

The target compound is the optimal choice when a medicinal chemistry program requires a 1,5-diarylimidazole core with a hydrolyzable ethyl ester for downstream carboxylic acid access or ester diversification. Its symmetrical di-p-tolyl pattern (both aryl rings identically para-substituted) provides a well-defined steric and electronic profile . The zero-HBD, four-HBA profile and clogP of 3.77 distinguish it from amide and thioether analogs [1]. Conversion to the free carboxylic acid via mild saponification enables salt formation, improved aqueous solubility, or conjugation to amines, making this compound a versatile advanced intermediate for lead optimization .

Selectivity Profiling and Counter-Screening Against GPR35-Mediated Pathways

Given the documented inactivity of the target compound in a GPR35 antagonism primary assay [2], it is suitable as a negative control or counter-screening compound in GPCR panels where GPR35 activation could produce confounding signals. Researchers investigating imidazole-containing compounds with potential anti-inflammatory or immunomodulatory activity can use this compound to verify that observed effects are not mediated through GPR35, a receptor increasingly implicated in inflammatory and metabolic pathways.

Computational Chemistry and QSAR Model Building for 1,5-Diarylimidazole COX-2 or HIV-1 NNRTI Ligands

The well-defined physicochemical properties (MW 366.49, clogP 3.77, TPSA 42.31, zero HBD, four HBA, six rotatable bonds) [1] and symmetrical structure of the target compound make it an excellent data point for building or validating 3D-QSAR models of the 1,5-diarylimidazole scaffold class. The SOMFA model published by Li and Zheng (2006) established that molecular shape and electrostatic potential are key determinants of COX-2 inhibitory activity in this series [3]. The target compound can serve as a negative control (lacking the essential 4-methylsulfonylphenyl group required for COX-2 potency) or as a reference compound for calibrating computational predictions of ADME properties within this chemotype.

Chemical Biology Probe Development Where Absence of Hydrogen Bond Donors Is Experimentally Advantageous

The zero hydrogen bond donor (HBD = 0) profile of the target compound [1] is advantageous for chemical biology applications where HBD interactions could complicate target engagement interpretation. Unlike the amide analog (CAS 1207008-06-7) which possesses at least one HBD from the -CONH2 group, the target compound's exclusively HBA character ensures that any observed binding affinity in biophysical assays (SPR, ITC, TSA) can be attributed to hydrophobic, π-stacking, or hydrogen bond acceptor interactions rather than donor contributions, simplifying the deconvolution of binding thermodynamics.

Quote Request

Request a Quote for ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.